molecular formula C25H18F3N5O B11284219 2-amino-N-(3-methylphenyl)-1-[3-(trifluoromethyl)phenyl]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide

2-amino-N-(3-methylphenyl)-1-[3-(trifluoromethyl)phenyl]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide

Cat. No.: B11284219
M. Wt: 461.4 g/mol
InChI Key: HMXIORKRZHONKQ-UHFFFAOYSA-N
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Description

2-amino-N-(3-methylphenyl)-1-[3-(trifluoromethyl)phenyl]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide is a complex organic compound with a unique structure that includes a pyrroloquinoxaline core, substituted with amino, methylphenyl, and trifluoromethylphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-N-(3-methylphenyl)-1-[3-(trifluoromethyl)phenyl]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide typically involves multi-step organic reactions. The process begins with the formation of the pyrroloquinoxaline core, followed by the introduction of the amino, methylphenyl, and trifluoromethylphenyl groups through various substitution reactions. Common reagents used in these steps include halogenated precursors, amines, and catalysts to facilitate the reactions under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for scalability, ensuring high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

2-amino-N-(3-methylphenyl)-1-[3-(trifluoromethyl)phenyl]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

    Substitution: Both nucleophilic and electrophilic substitution reactions can be employed to replace specific groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used

Scientific Research Applications

2-amino-N-(3-methylphenyl)-1-[3-(trifluoromethyl)phenyl]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide has several scientific research applications:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It may serve as a probe or inhibitor in biochemical assays to study enzyme functions and interactions.

    Industry: The compound’s unique structure makes it a candidate for materials science research, including the development of new polymers or electronic materials.

Mechanism of Action

The mechanism of action of 2-amino-N-(3-methylphenyl)-1-[3-(trifluoromethyl)phenyl]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity through various pathways. This can result in inhibition or activation of the target, leading to downstream effects that are of interest in both research and therapeutic contexts.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-amino-N-(3-methylphenyl)-1-[3-(trifluoromethyl)phenyl]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide is unique due to its combination of functional groups and the pyrroloquinoxaline core

Properties

Molecular Formula

C25H18F3N5O

Molecular Weight

461.4 g/mol

IUPAC Name

2-amino-N-(3-methylphenyl)-1-[3-(trifluoromethyl)phenyl]pyrrolo[3,2-b]quinoxaline-3-carboxamide

InChI

InChI=1S/C25H18F3N5O/c1-14-6-4-8-16(12-14)30-24(34)20-21-23(32-19-11-3-2-10-18(19)31-21)33(22(20)29)17-9-5-7-15(13-17)25(26,27)28/h2-13H,29H2,1H3,(H,30,34)

InChI Key

HMXIORKRZHONKQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)C2=C(N(C3=NC4=CC=CC=C4N=C23)C5=CC=CC(=C5)C(F)(F)F)N

Origin of Product

United States

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